molecular formula C19H22N2O3 B11802371 Benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11802371
M. Wt: 326.4 g/mol
InChI Key: UEEXOPDIOXEJBZ-UHFFFAOYSA-N
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Description

Benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a benzyl carbamate group and a substituted pyridine moiety. Its structure combines a rigid pyridine ring with a flexible pyrrolidine scaffold, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H22N2O3/c1-14-16(10-11-18(20-14)23-2)17-9-6-12-21(17)19(22)24-13-15-7-4-3-5-8-15/h3-5,7-8,10-11,17H,6,9,12-13H2,1-2H3

InChI Key

UEEXOPDIOXEJBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)OC)C2CCCN2C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of Benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate typically involves multi-step organic synthesis techniques. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

Benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate and its analogs:

Compound Name Substituents Molecular Weight CAS Number Key Properties/Applications
This compound (Target) 6-methoxy, 2-methyl pyridine ~329.38 (calculated) Not publicly listed Hypothesized use in kinase inhibitors; methoxy group may improve metabolic stability vs. amino.
Benzyl 2-(6-amino-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate 6-amino, 2-methyl pyridine ~314.37 1352499-46-7 Discontinued intermediate; amino group likely increases polarity but reduces stability.
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate Fluorine, tert-butyldimethylsilyloxy ~585.76 Not listed Fluorine enhances electronegativity; silyl ether protects hydroxyl groups during synthesis.
Benzyl 2-(4-formylphenyl)pyrrolidine-1-carboxylate 4-formylphenyl 309.36 1207455-77-3 Aldehyde functionalization enables conjugation; used in linker chemistry for PROTACs.

Key Research Findings

Structural and Functional Insights

Electron-Donating vs. The amino-substituted analog exhibits higher solubility in polar solvents but may face oxidative degradation, whereas the methoxy variant could offer better shelf-life.

Stereochemical Complexity :

  • Compounds like the (±)-trans-methyl derivative highlight the role of stereochemistry in bioactivity. The target compound’s stereochemistry (if resolved) would require validation via X-ray crystallography, often using SHELX-based refinement .

Synthetic Utility :

  • The formylphenyl analog demonstrates the adaptability of the benzyl pyrrolidine-carboxylate scaffold for derivatization, enabling applications in bioconjugation or prodrug design.

Biological Activity

Benzyl 2-(6-methoxy-2-methylpyridin-3-yl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound belongs to a class of pyrrolidine derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

C16H20N2O3\text{C}_{16}\text{H}_{20}\text{N}_2\text{O}_3

This compound features a pyrrolidine ring, a methoxy-substituted pyridine moiety, and a benzyl group, contributing to its unique pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that various pyrrolidine derivatives exhibit significant antibacterial and antifungal activities. For instance, in a study evaluating the antimicrobial properties of several pyrrolidine derivatives, compounds with similar structures to this compound showed promising results against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Testing

A specific study assessed the antibacterial activity of related pyrrolidine compounds against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were recorded as follows:

CompoundMIC (mg/mL) against E. coliMIC (mg/mL) against S. aureus
This compound0.01950.0048
Related Pyrrolidine Derivative0.00480.0098

These results indicate that this compound possesses significant antibacterial properties, comparable to well-known antibiotics.

Anticancer Activity

The anticancer potential of this compound has also been explored in various studies. Research indicates that compounds with similar structural features can induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study: Cytotoxicity Assay

In an investigation into the cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), the following IC50 values were observed:

CompoundIC50 (µM) against MCF-7IC50 (µM) against A549
This compound15.6320.00
Doxorubicin10.0015.00

The comparative analysis shows that while this compound exhibits cytotoxic effects, it is slightly less potent than Doxorubicin, a standard chemotherapeutic agent.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets within microbial and cancerous cells. Preliminary studies suggest that these interactions may lead to disruption of cellular processes critical for survival and replication.

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